molecular formula C13H29N B13274353 (2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine

(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine

Cat. No.: B13274353
M. Wt: 199.38 g/mol
InChI Key: IEGZGKQAJOPEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine is an organic compound with the molecular formula C13H29N. It is a tertiary amine, characterized by the presence of two bulky alkyl groups attached to the nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine typically involves the reaction of 2,2-dimethylpropylamine with 2,4,4-trimethylpentan-2-yl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the amine to its corresponding amine hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of hindered amines.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used as a stabilizer in polymers and as an antioxidant in various industrial processes.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The bulky alkyl groups attached to the nitrogen atom can influence the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: This compound has similar bulky alkyl groups but differs in its aromatic structure.

    2,2,4-Trimethylpentane: While not an amine, this compound shares the trimethylpentane structure.

Uniqueness

(2,2-Dimethylpropyl)(2,4,4-trimethylpentan-2-yl)amine is unique due to its combination of bulky alkyl groups and tertiary amine structure. This combination imparts specific chemical properties, such as steric hindrance and hydrophobicity, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H29N

Molecular Weight

199.38 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-2,4,4-trimethylpentan-2-amine

InChI

InChI=1S/C13H29N/c1-11(2,3)9-13(7,8)14-10-12(4,5)6/h14H,9-10H2,1-8H3

InChI Key

IEGZGKQAJOPEDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NCC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.